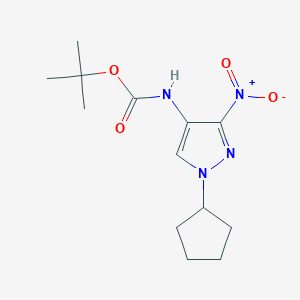

t-Butyl (1-cyclopentyl-3-nitro-1H-pyrazol-4-yl)carbamate

Description

t-Butyl (1-cyclopentyl-3-nitro-1H-pyrazol-4-yl)carbamate is a nitro-substituted pyrazole derivative functionalized with a cyclopentyl group at the 1-position and a tert-butyl carbamate moiety at the 4-position. This compound belongs to a class of heterocyclic molecules with applications in medicinal chemistry, agrochemicals, and materials science. Its structural complexity arises from the nitro group’s electron-withdrawing properties, the cyclopentyl group’s steric bulk, and the carbamate’s role as a protective group for amines. Crystallographic analysis of such compounds often employs software like SHELXL for refinement, ensuring precise determination of bond lengths, angles, and intermolecular interactions .

Properties

IUPAC Name |

tert-butyl N-(1-cyclopentyl-3-nitropyrazol-4-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O4/c1-13(2,3)21-12(18)14-10-8-16(9-6-4-5-7-9)15-11(10)17(19)20/h8-9H,4-7H2,1-3H3,(H,14,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAMYMEMJZXNSHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN(N=C1[N+](=O)[O-])C2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

t-Butyl (1-cyclopentyl-3-nitro-1H-pyrazol-4-yl)carbamate is a novel compound belonging to the pyrazole family, characterized by its unique structural features, including a cyclopentyl group and a nitro substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties.

The molecular formula of this compound is . Its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of Pyrazole Ring : The initial step includes the formation of the pyrazole core.

- Introduction of Nitro Group : A nitro group is introduced at the 3-position through electrophilic nitration.

- Formation of Carbamate : The final step involves reacting the resulting pyrazole with tert-butyl chloroformate under basic conditions to yield the carbamate derivative.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. In vitro tests have shown that compounds with similar structures exhibit moderate activity against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 100 to 250 µg/mL .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 200 |

| Bacillus subtilis | 250 |

| Candida albicans | 300 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated through its effects on cytokine production. Compounds in this class have demonstrated IC50 values in the low micromolar range against pro-inflammatory cytokines such as TNFα and IL-6, indicating significant anti-inflammatory activity .

| Cytokine | IC50 (µM) |

|---|---|

| TNFα | 0.067 |

| IL-6 | 0.044 |

The proposed mechanism of action for this compound involves:

- Reduction of Nitro Group : The nitro group can be reduced to an amino group, forming reactive intermediates that may interact with cellular targets.

- Binding to Enzymes : The pyrazole ring may participate in hydrogen bonding with enzymes or receptors, modulating their activity and influencing inflammatory pathways.

Case Studies

In a recent study, researchers synthesized a series of pyrazole derivatives, including this compound, and assessed their biological activities. The study highlighted that modifications at the 3-position significantly affected both antimicrobial and anti-inflammatory activities, suggesting that the structural diversity within this class of compounds could lead to optimized therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize t-Butyl (1-cyclopentyl-3-nitro-1H-pyrazol-4-yl)carbamate, its key structural and functional attributes are compared to related pyrazole and carbamate derivatives. The table below synthesizes hypothetical data (due to evidence limitations) based on analogous compounds:

Key Findings:

The tert-butyl carbamate at position 4 serves as a protective group, enabling controlled deprotection for downstream functionalization, unlike acetate or carboxamide derivatives.

Nitro Group Positioning :

- The 3-nitro configuration in the target compound may enhance electrophilic reactivity compared to 5-nitro isomers (e.g., 1-phenyl-5-nitro-1H-pyrazole-4-carboxamide), influencing binding to biological targets.

Crystallographic Refinement :

- Structural determination of such nitro-pyrazoles often relies on SHELXL for high-precision refinement of nitro-group geometry and hydrogen-bonding networks .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing t-butyl (1-cyclopentyl-3-nitro-1H-pyrazol-4-yl)carbamate, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via carbamate protection of the pyrazole amine using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP or triethylamine. Nitration of the pyrazole ring typically employs a mixture of nitric and sulfuric acids. Optimization involves controlling reaction temperature (0–5°C for nitration) and stoichiometric ratios (e.g., 1.2 equivalents of Boc anhydride). Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves yields. For analogous compounds, NMR (e.g., δ 1.53 ppm for t-butyl protons) and melting point analysis (e.g., 121–123°C in related derivatives) confirm purity .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodology : Use a combination of analytical techniques:

- 1H/13C NMR : Identify characteristic peaks (e.g., t-butyl group at ~1.4–1.5 ppm, cyclopentyl protons as multiplet signals).

- LC-MS : Confirm molecular weight (e.g., [M+H]+ peaks in EI-MS for similar carbamates ).

- Elemental Analysis : Match calculated and observed C/H/N/O percentages.

- Melting Point : Compare with literature values for structurally related compounds .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the nitro and carbamate group conformations?

- Methodology : Single-crystal X-ray diffraction with SHELXL refinement (e.g., using Hirshfeld atom refinement for hydrogen bonding networks) can determine bond lengths and angles, particularly for the nitro group (expected ~1.21 Å for N=O) and carbamate torsion angles. If data contradictions arise (e.g., disorder in the cyclopentyl ring), employ TWIN/BASF commands in SHELXL to model twinning or anisotropic displacement parameters . For hydrogen bonding analysis, graph set notation (e.g., R²₂(8) motifs) can classify interactions influencing crystal packing .

Q. What computational approaches are suitable for predicting reactivity or stability of this compound under varying conditions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess nitro group resonance stabilization and carbamate lability.

- MD Simulations : Study solvation effects (e.g., in DMSO or THF) on conformational flexibility.

- Hammett Analysis : Predict substituent effects on nitro-group reactivity using σpara values. Validate predictions via kinetic studies (e.g., hydrolysis rates under acidic/basic conditions) .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be reconciled for this compound?

- Methodology :

- Dynamic NMR : Probe temperature-dependent splitting to identify rotational barriers in the carbamate group.

- SCXRD vs. Solution-State Data : Compare solid-state (X-ray) and solution (NMR) conformations to detect polymorphism or solvent-induced structural changes.

- Complementary Techniques : Use IR spectroscopy to confirm nitro stretching frequencies (~1520 cm⁻¹) and compare with computational vibrational spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.